molecular formula C25H19ClFNO4 B2748992 3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866809-34-9

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2748992
CAS No.: 866809-34-9
M. Wt: 451.88
InChI Key: YDGJPPXWFMXITN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure. This compound is characterized by the presence of a 4-chlorobenzoyl group, a 4-fluorophenylmethyl group, and two methoxy groups at the 6 and 7 positions of the quinoline ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 4-Fluorophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the quinoline core is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl and 4-fluorophenylmethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Scientific Research Applications

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-9-18(27)10-4-15)14-20(25(19)30)24(29)16-5-7-17(26)8-6-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGJPPXWFMXITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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